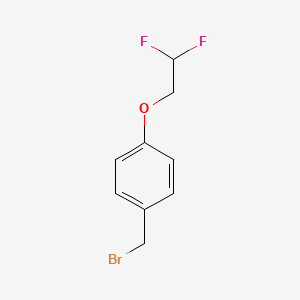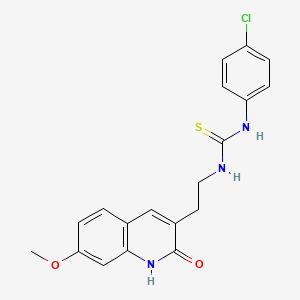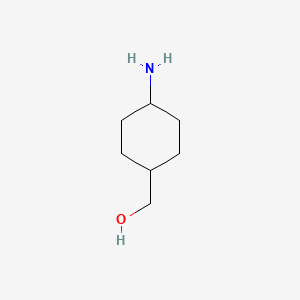
4-(2,2-Difluoroethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)benzyl bromide is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzyl bromide where the benzyl group is substituted with a 2,2-difluoroethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,2-Difluoroethoxy)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The reaction is catalyzed by benzoyl peroxide. The general reaction scheme is as follows:
Bromination: The benzyl alcohol is treated with N-bromosuccinimide in the presence of benzoyl peroxide in carbon tetrachloride at reflux temperature.
Debromination: The resulting polybrominated mixture is then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce the 2,2-difluoroethoxybenzyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Lacks the 2,2-difluoroethoxy group and is less reactive in certain nucleophilic substitution reactions.
4-Methoxybenzyl Bromide: Contains a methoxy group instead of the 2,2-difluoroethoxy group, leading to different reactivity and applications.
4-Chlorobenzyl Bromide: Contains a chlorine atom instead of the 2,2-difluoroethoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(2,2-Difluoroethoxy)benzyl bromide is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-(bromomethyl)-4-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZITLMYGULIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)
![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2806551.png)


![8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2806557.png)
![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)
![2-methyl-1-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2806559.png)
![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/new.no-structure.jpg)
![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)

